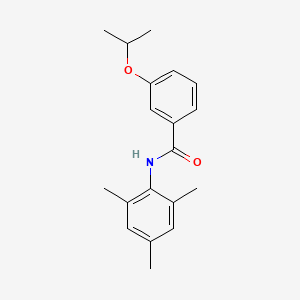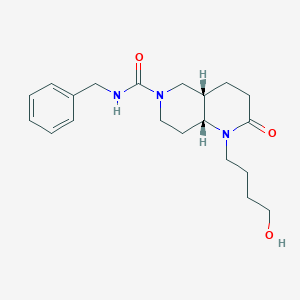![molecular formula C10H12N2O4S B5438968 N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine](/img/structure/B5438968.png)
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine, also known as DNSDE, is a chemical compound that has gained significant attention in the field of scientific research. DNSDE is a sulfonyl-containing amine that has been extensively studied for its potential use in various applications.
Mecanismo De Acción
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine is known to react with primary amines to form stable sulfonamide derivatives. This reaction is based on the nucleophilic substitution of the amine group with the sulfonate group of this compound. The mechanism of action of this compound involves the formation of a covalent bond between the sulfonate group of this compound and the primary amine group of the substrate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of amine oxidases, which are enzymes that catalyze the oxidation of primary amines to produce aldehydes and ammonia. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine has several advantages as a reagent for lab experiments. It is stable and easy to handle, and it reacts selectively with primary amines. However, this compound has some limitations as well. It is not effective for the determination of secondary or tertiary amines, and it may react with other functional groups in the substrate.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine in scientific research. One potential application is in the development of new drugs for the treatment of cancer. This compound has been shown to be effective in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another potential application is in the development of new diagnostic tools for the detection of primary amines in biological samples. This compound could be used as a reagent in the development of new assays for the detection of amine oxidases or other enzymes that catalyze the oxidation of primary amines.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its potential use in various applications, including biochemistry and cancer research. This compound reacts selectively with primary amines and has several advantages as a reagent for lab experiments. However, it also has some limitations, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine can be synthesized through a multistep process involving the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain the final this compound compound.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine has been studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of biochemistry. This compound has been used as a reagent for the determination of primary amines in biological samples. It has also been used as a substrate for the enzymatic assay of amine oxidases.
Propiedades
IUPAC Name |
(E)-N,N-dimethyl-2-(4-nitrophenyl)sulfonylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-11(2)7-8-17(15,16)10-5-3-9(4-6-10)12(13)14/h3-8H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAPDNPPULYCRZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438886.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438888.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5438892.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5438900.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5438921.png)
![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5438923.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B5438928.png)
![3-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5438930.png)
![2-methyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5438941.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5438957.png)
![4,6,6-trimethylbicyclo[3.1.1]heptan-2-one semicarbazone](/img/structure/B5438959.png)
![2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5438963.png)